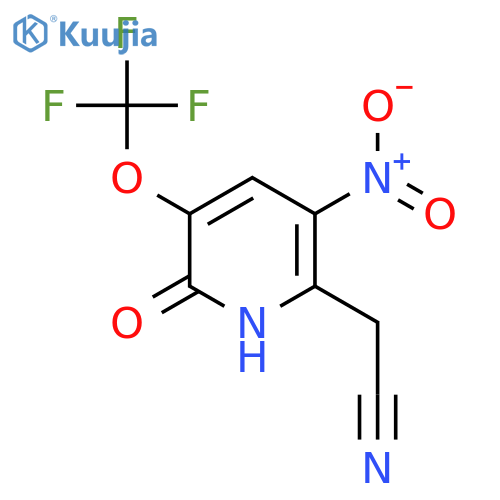Cas no 1804623-93-5 (2-Hydroxy-5-nitro-3-(trifluoromethoxy)pyridine-6-acetonitrile)

1804623-93-5 structure
商品名:2-Hydroxy-5-nitro-3-(trifluoromethoxy)pyridine-6-acetonitrile
CAS番号:1804623-93-5
MF:C8H4F3N3O4
メガワット:263.130271911621
CID:4815262
2-Hydroxy-5-nitro-3-(trifluoromethoxy)pyridine-6-acetonitrile 化学的及び物理的性質
名前と識別子
-
- 2-Hydroxy-5-nitro-3-(trifluoromethoxy)pyridine-6-acetonitrile
-
- インチ: 1S/C8H4F3N3O4/c9-8(10,11)18-6-3-5(14(16)17)4(1-2-12)13-7(6)15/h3H,1H2,(H,13,15)
- InChIKey: TVNPJFDBTMWUFD-UHFFFAOYSA-N
- ほほえんだ: FC(OC1C(NC(CC#N)=C(C=1)[N+](=O)[O-])=O)(F)F
計算された属性
- 水素結合ドナー数: 1
- 水素結合受容体数: 8
- 重原子数: 18
- 回転可能化学結合数: 2
- 複雑さ: 506
- トポロジー分子極性表面積: 108
- 疎水性パラメータ計算基準値(XlogP): 0.8
2-Hydroxy-5-nitro-3-(trifluoromethoxy)pyridine-6-acetonitrile 価格詳細 >>
| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
|---|---|---|---|---|---|---|---|---|
| Alichem | A029097817-1g |
2-Hydroxy-5-nitro-3-(trifluoromethoxy)pyridine-6-acetonitrile |
1804623-93-5 | 97% | 1g |
$1,564.50 | 2022-04-02 |
2-Hydroxy-5-nitro-3-(trifluoromethoxy)pyridine-6-acetonitrile 関連文献
-
1. Transition states for cysteine redox processes modeled by DFT and solvent-assisted proton exchange†Craig A. Bayse Org. Biomol. Chem., 2011,9, 4748-4751
-
Li Song,Hongsheng Yang,Chunlong Dai,Yukun Xiao,Xinqun Zhang,Yuyang Han,Congcong Bai,Bing Lu,Qianwen Liu,Yang Zhao,Zhipan Zhang,Liangti Qu Energy Environ. Sci., 2021,14, 3075-3085
-
Luisa D'Urso,Cristina Satriano,Giuseppe Forte,Giuseppe Compagnini,Orazio Puglisi Phys. Chem. Chem. Phys., 2012,14, 14605-14610
-
Marie-Laure Hisette,Paula Haddad,Thomas Gisler,Carlos Manuel Marques,André Pierre Schröder Soft Matter, 2008,4, 828-832
-
Krešimir Molčanov,Marijana Jurić,Biserka Kojić-Prodić Dalton Trans., 2013,42, 15756-15765
1804623-93-5 (2-Hydroxy-5-nitro-3-(trifluoromethoxy)pyridine-6-acetonitrile) 関連製品
- 1934808-00-0(7-amino-2,3-dihydro-1H-indene-4-carboxylic acid)
- 922874-25-7(1-1-(2-methoxyethyl)-1H-indol-3-yl-3-methylurea)
- 1807260-90-7(Ethyl 2-cyano-3-ethyl-4-nitrobenzoate)
- 309755-91-7((5Z)-3-(3-chlorophenyl)-2-sulfanylidene-5-(thiophen-2-yl)methylidene-1,3-thiazolidin-4-one)
- 1187933-35-2(5-Bromo-1-methylquinolin-2(1H)-one)
- 1805936-47-3(Ethyl 4-bromo-2-(difluoromethyl)-5-methylpyridine-3-carboxylate)
- 2171987-44-1(methyl 3,3-difluoro-1-(3-hydroxythian-3-yl)cyclobutane-1-carboxylate)
- 2005806-71-1(tert-butyl N-[3-(1-methyl-1H-pyrazol-5-yl)-3-oxopropyl]carbamate)
- 579486-61-6(4,6-dichloro-2-ethyl-1H-imidazo4,5-cpyridine)
- 1891965-77-7(3-2-(propan-2-yl)phenyl-1,2-oxazole-5-carboxylic acid)
推奨される供給者
Jiangsu Xinsu New Materials Co., Ltd
ゴールドメンバー
中国のサプライヤー
大量

Taizhou Jiayin Chemical Co., Ltd
ゴールドメンバー
中国のサプライヤー
大量

Wuhan brilliant Technology Co.,Ltd
ゴールドメンバー
中国のサプライヤー
大量

pengshengyue
ゴールドメンバー
中国のサプライヤー
大量

Baoji Haoxiang Bio-technology Co.Ltd
ゴールドメンバー
中国のサプライヤー
大量